2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid

描述

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C9H15F2NO3 and its molecular weight is 223.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Pyrrolidines

Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

生化分析

Biochemical Properties

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and increased three-dimensional coverage . This structural feature enables this compound to interact with enzymes such as proteases and kinases, potentially inhibiting or activating their functions. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . Once inside the cell, it can distribute to various cellular compartments, where it can interact with target biomolecules. The compound’s distribution within tissues can also affect its overall pharmacokinetics and therapeutic efficacy.

生物活性

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the difluoro and methoxymethyl groups, suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

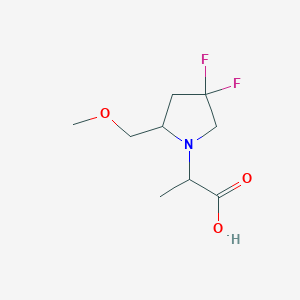

The compound can be represented by the following chemical structure:

IUPAC Name: this compound.

CAS Number: 2098003-22-4.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The difluoro and methoxymethyl substituents may enhance its binding affinity to specific enzymes or receptors, thereby influencing biochemical pathways. Research indicates that these modifications can significantly alter the compound's reactivity and biological profile compared to simpler analogs such as pyrrolidine.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cellular targets:

- Enzyme Inhibition: Preliminary assays suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: Binding studies indicate that this compound interacts with neurotransmitter receptors, which could implicate it in neurological applications.

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound:

- Pain Management: In a study focusing on diabetic peripheral neuropathic pain, this compound demonstrated significant analgesic effects, suggesting its utility in pain management therapies .

- Anti-inflammatory Properties: Additional investigations revealed anti-inflammatory effects in models of acute inflammation, indicating potential applications in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple pyrrolidine structure | Limited activity |

| Prolinol | Hydroxylated derivative | Moderate activity |

| 2-Amino derivatives | Variants with amino groups | Diverse biological effects |

The presence of difluoro and methoxymethyl groups in this compound enhances its biological activity compared to its simpler analogs.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Phase II Clinical Trials: The compound was evaluated for its effectiveness in managing diabetic peripheral neuropathic pain. Results indicated a statistically significant reduction in pain scores compared to placebo .

- Inflammation Models: In a controlled study on acute inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times in treated subjects .

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization, fluorination, and functional group modifications. Key steps include:

- Cyclization : Use of pyrrolidine precursors with methoxymethyl and fluorine substituents under controlled temperature (e.g., 60–80°C) and inert atmosphere .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF or acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product .

- Yield Optimization : Reaction monitoring via TLC or HPLC to identify intermediates and adjust stoichiometry of reagents (e.g., carbodiimides for carboxylation) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR to confirm the difluoropyrrolidine ring and methoxymethyl group placement .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to validate molecular formula (e.g., ) .

- X-ray Crystallography : For absolute stereochemical confirmation, particularly for the pyrrolidine ring configuration .

- IR Spectroscopy : Identification of carboxylic acid (-COOH) and ether (-OCH) functional groups .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Focus on enzymes or receptors with known interactions with pyrrolidine derivatives (e.g., GABA receptors, proteases) .

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., kinases, esterases) at varying compound concentrations (1 nM–100 µM) .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Data Interpretation : IC calculations and comparison to reference inhibitors (e.g., difluorinated proline analogs) .

Advanced Research Questions

Q. What strategies resolve enantiomeric separation challenges in synthesizing this compound?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .

- Dynamic Kinetic Resolution : Catalytic systems (e.g., Ru-based catalysts) to favor a single enantiomer during fluorination .

Q. How can mechanistic studies elucidate the role of the difluoropyrrolidine moiety in biological activity?

- Methodological Answer :

- Isotopic Labeling : F or F NMR to track metabolic stability and binding interactions .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) .

- Structure-Activity Relationships (SAR) : Synthesis of analogs (e.g., monofluoro or methoxy-removed variants) to assess fluorine’s electronic effects .

Q. What experimental approaches address contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-referencing datasets from public repositories (e.g., PubChem, DSSTox) to identify outliers .

- Standardized Protocols : Reproducing assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Advanced Statistics : Multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .

Q. How can researchers scale up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors for precise control of fluorination and cyclization steps .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

- Quality by Design (QbD) : DOE (Design of Experiments) to optimize parameters like temperature, pressure, and catalyst loading .

属性

IUPAC Name |

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-6(8(13)14)12-5-9(10,11)3-7(12)4-15-2/h6-7H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWSAZLYMHALTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(CC1COC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。